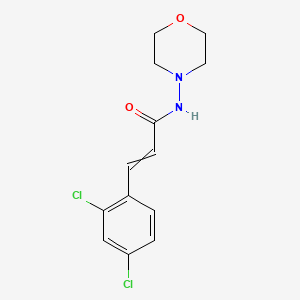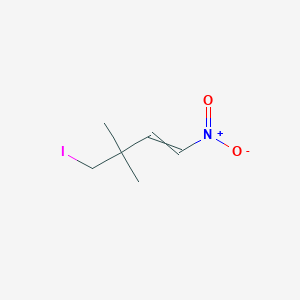
4-Iodo-3,3-dimethyl-1-nitrobut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-3,3-dimethyl-1-nitrobut-1-ene is an organic compound with the molecular formula C6H10INO2 It is characterized by the presence of an iodine atom, a nitro group, and a double bond within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3,3-dimethyl-1-nitrobut-1-ene typically involves the iodination of 3,3-dimethyl-1-nitrobut-1-ene. This can be achieved through the reaction of 3,3-dimethyl-1-nitrobut-1-ene with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodo-3,3-dimethyl-1-nitrobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Amino derivatives of the original compound.
Oxidation Reactions: Oxidized derivatives with different functional groups.
Applications De Recherche Scientifique
4-Iodo-3,3-dimethyl-1-nitrobut-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Iodo-3,3-dimethyl-1-nitrobut-1-ene involves its interaction with various molecular targets. The iodine atom and nitro group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. Additionally, the nitro group can participate in redox reactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrobut-1-ene: Similar in structure but lacks the iodine atom.
3,3-Dimethyl-1-nitrobut-1-ene: Similar but without the iodine substitution.
4-Iodo-1-butene: Similar but lacks the nitro group.
Uniqueness
4-Iodo-3,3-dimethyl-1-nitrobut-1-ene is unique due to the presence of both an iodine atom and a nitro group within its structure.
Propriétés
Numéro CAS |
827573-98-8 |
|---|---|
Formule moléculaire |
C6H10INO2 |
Poids moléculaire |
255.05 g/mol |
Nom IUPAC |
4-iodo-3,3-dimethyl-1-nitrobut-1-ene |
InChI |
InChI=1S/C6H10INO2/c1-6(2,5-7)3-4-8(9)10/h3-4H,5H2,1-2H3 |
Clé InChI |
QVFJFFWKYYPREX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CI)C=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


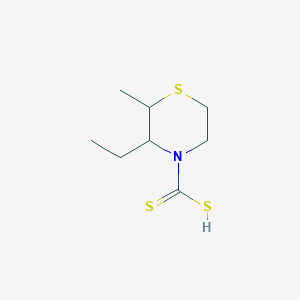
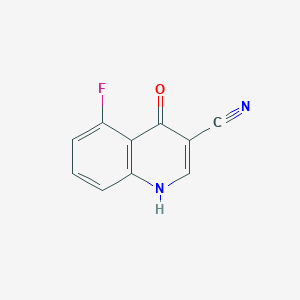
![2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223006.png)
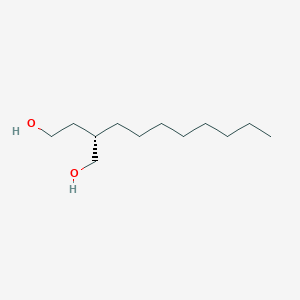
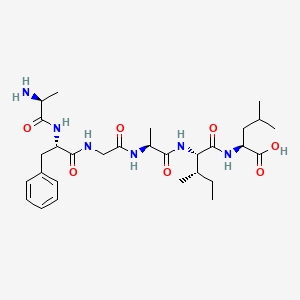
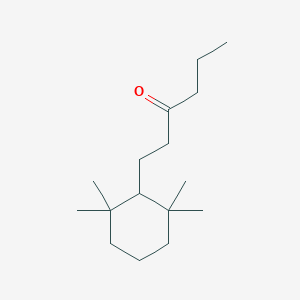
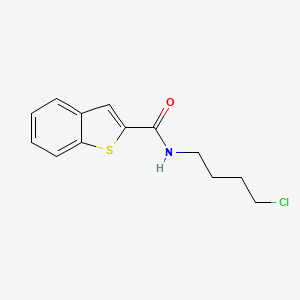
![1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]-](/img/structure/B14223042.png)
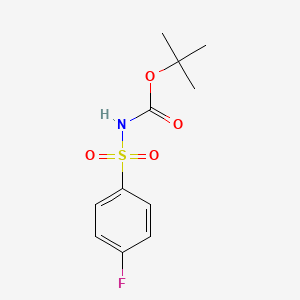
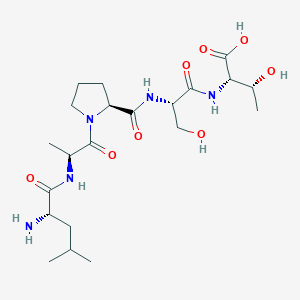
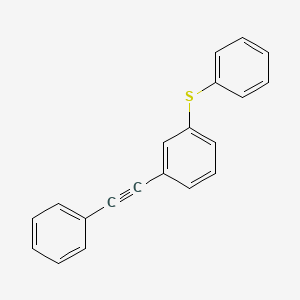
![N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline](/img/structure/B14223074.png)
![4-(4-Fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B14223080.png)
